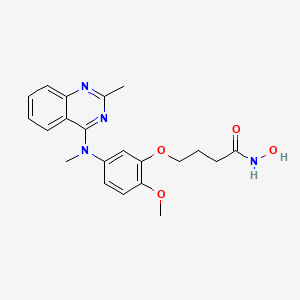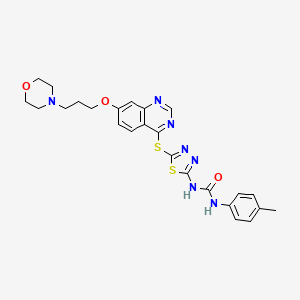![molecular formula C22H16N2O B610929 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole CAS No. 1253491-42-7](/img/structure/B610929.png)
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP 141 is a small molecule inhibitor that targets the murine double minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor protein. This compound has shown significant potential in cancer research, particularly in the treatment of pancreatic and breast cancer cells . SP 141 promotes the auto-ubiquitination and degradation of MDM2, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells .
Mechanism of Action
Target of Action
SP-141, also known as 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, primarily targets the MDM2 oncogene . MDM2 is a critical regulator of the p53 tumor suppressor protein, and its overexpression or hyperactivation has been associated with a variety of cancers .
Mode of Action
SP-141 directly binds to MDM2 with high affinity . This binding inhibits MDM2 expression and induces its autoubiquitination and proteasomal degradation . The degradation of MDM2 leads to the accumulation of p53, a protein that plays a crucial role in preventing cancer formation .
Biochemical Pathways
The interaction between SP-141 and MDM2 affects the p53 pathway . When MDM2 is inhibited, the levels of p53 increase, leading to cell cycle arrest and apoptosis . In addition, SP-141 has been found to target Trs85, a subunit of the transport protein particle III complex, which regulates autophagy through Ypt1, a small guanosine triphosphatase protein .
Pharmacokinetics
The pharmacokinetics of SP-141 have been studied in mice . It was found that SP-141 has a short half-life in plasma and wide tissue distribution . .
Result of Action
The action of SP-141 results in potent anti-cancer activity. It has been shown to attenuate the growth of breast cancer xenograft tumors and impair liposarcoma growth in vitro and in human xenograft models . In addition, SP-141 has demonstrated substantial capacity to effectively inhibit infection caused by the rice blast fungus .
Action Environment
The efficacy and stability of SP-141 can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability . .
Biochemical Analysis
Biochemical Properties
SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . SP-141 has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, SP-141 induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .
Cellular Effects
SP-141 exerts significant effects on various types of cells and cellular processes. In breast cancer models, SP-141 has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, SP-141 inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, SP-141 has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of SP-141 involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, SP-141 has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SP-141 have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, SP-141 significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of SP-141 on cellular function include the induction of apoptosis and inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of SP-141 vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, SP-141 administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of SP-141 have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .
Metabolic Pathways
SP-141 is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .
Transport and Distribution
SP-141 is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, SP-141 exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of SP-141 within cells are influenced by its binding to MDM2 and other biomolecules .
Subcellular Localization
The subcellular localization of SP-141 is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. SP-141 has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, SP-141 may undergo post-translational modifications that direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SP 141 involves a series of chemical reactions starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of SP 141 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce SP 141 in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
SP 141 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions are typically optimized to achieve high yields and selectivity, often involving controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions are typically analogues of SP 141 with modified functional groups. These analogues are then evaluated for their binding affinity to MDM2 and their potential as therapeutic agents .
Scientific Research Applications
SP 141 has a wide range of scientific research applications, including:
Cancer Research: SP 141 is extensively studied for its potential in treating various cancers, including pancreatic and breast cancer It promotes the degradation of MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells.
Antifungal Agent: SP 141 has shown potential as a broad-spectrum antifungal agent, targeting the Trs85 protein to inhibit rice blast fungus infection.
Radiotracer Development: SP 141 is used as a model compound for developing radiotracers for imaging MDM2 expression levels in tumors using positron emission tomography (PET).
Comparison with Similar Compounds
SP 141 is compared with other MDM2 inhibitors, such as nutlin-3 and other pyrido[b]indole derivatives . Unlike nutlin-3, which primarily blocks the MDM2-p53 interaction, SP 141 promotes the degradation of MDM2, leading to a more sustained activation of p53 . This unique mechanism of action makes SP 141 a promising candidate for treating cancers with mutant or deficient p53 .
List of Similar Compounds
- Nutlin-3
- RG7112
- MI-773
- AMG 232
These compounds share similar targets but differ in their mechanisms of action and therapeutic potential .
Properties
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]
A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []
A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]
A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]
A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []
A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []
A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.
A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []
A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]
A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []
ANone: No, SP141 has not yet progressed to clinical trials based on the available information.
A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
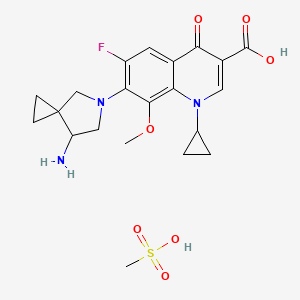
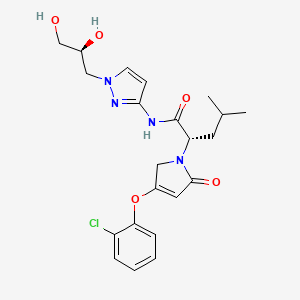
![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

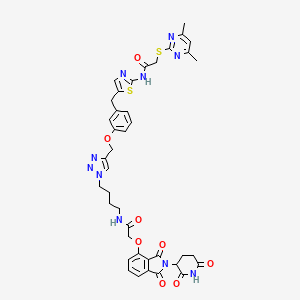
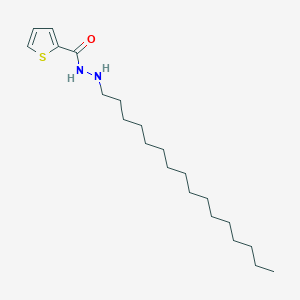
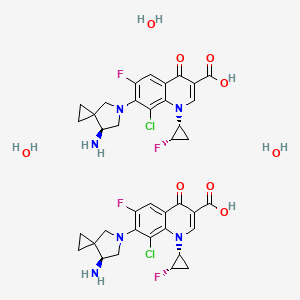
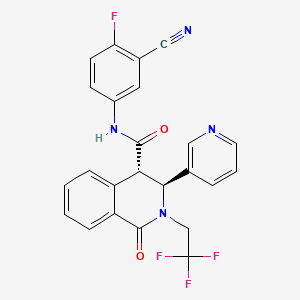

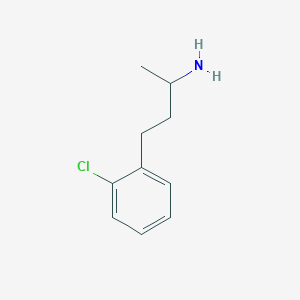
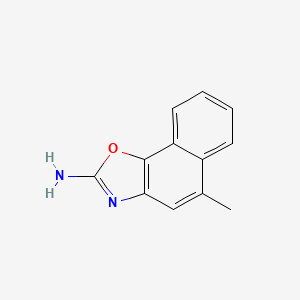
![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)
